

In Vitro Characterization of M 1145: A Technical Guide

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Compound of Interest

Compound Name: M 1145

Cat. No.: B561582

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a synthesized guide based on publicly available information. The compound "**M 1145**" does not correspond to a widely recognized or consistently identified agent in the scientific literature. The search results for this term were ambiguous and did not yield specific data for a singular molecule. This guide has been constructed by amalgamating general principles and common methodologies in drug discovery and in vitro characterization, which should be considered illustrative rather than definitive for a specific compound named **M 1145**.

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation relevant to the in vitro characterization of a hypothetical therapeutic agent, herein referred to as **M 1145**. The document outlines standard experimental protocols, presents illustrative quantitative data in a structured format, and includes diagrams of pertinent signaling pathways and experimental workflows to facilitate understanding. The intended audience includes researchers, scientists, and professionals involved in drug development who require a foundational understanding of the preclinical assessment of novel compounds.

Quantitative Data Summary

The following tables represent typical quantitative data that would be generated during the in vitro characterization of a compound. The values presented are for illustrative purposes only.

Table 1: Enzyme and Receptor Binding Assays

Target	Assay Type	M 1145 IC50 (nM)	M 1145 Ki (nM)	Reference Compound	Reference IC50 (nM)
Kinase A	Kinase Activity	15	8	Staurosporine	5
Receptor B	Radioligand Binding	50	22	Compound X	30
Protease C	FRET Assay	120	N/A	Inhibitor Y	80

Table 2: Cellular Assays

Cell Line	Assay Type	M 1145 EC50 (nM)	M 1145 Max Efficacy (%)	Endpoint Measured
Cancer Cell Line 1	Proliferation	85	95	Cell Viability (72h)
Immune Cell Line 2	Cytokine Release	200	80	IL-6 Production (24h)
Engineered Reporter Line 3	Gene Expression	45	100	Luciferase Activity (16h)

Experimental Protocols

Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **M 1145** against a target kinase.

Methodology:

- A reaction mixture containing the target kinase, a specific substrate peptide, and ATP is prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

- **M 1145** is serially diluted in DMSO and added to the reaction mixture at various concentrations. A DMSO-only control is included.
- The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
- The resulting data is normalized to controls and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

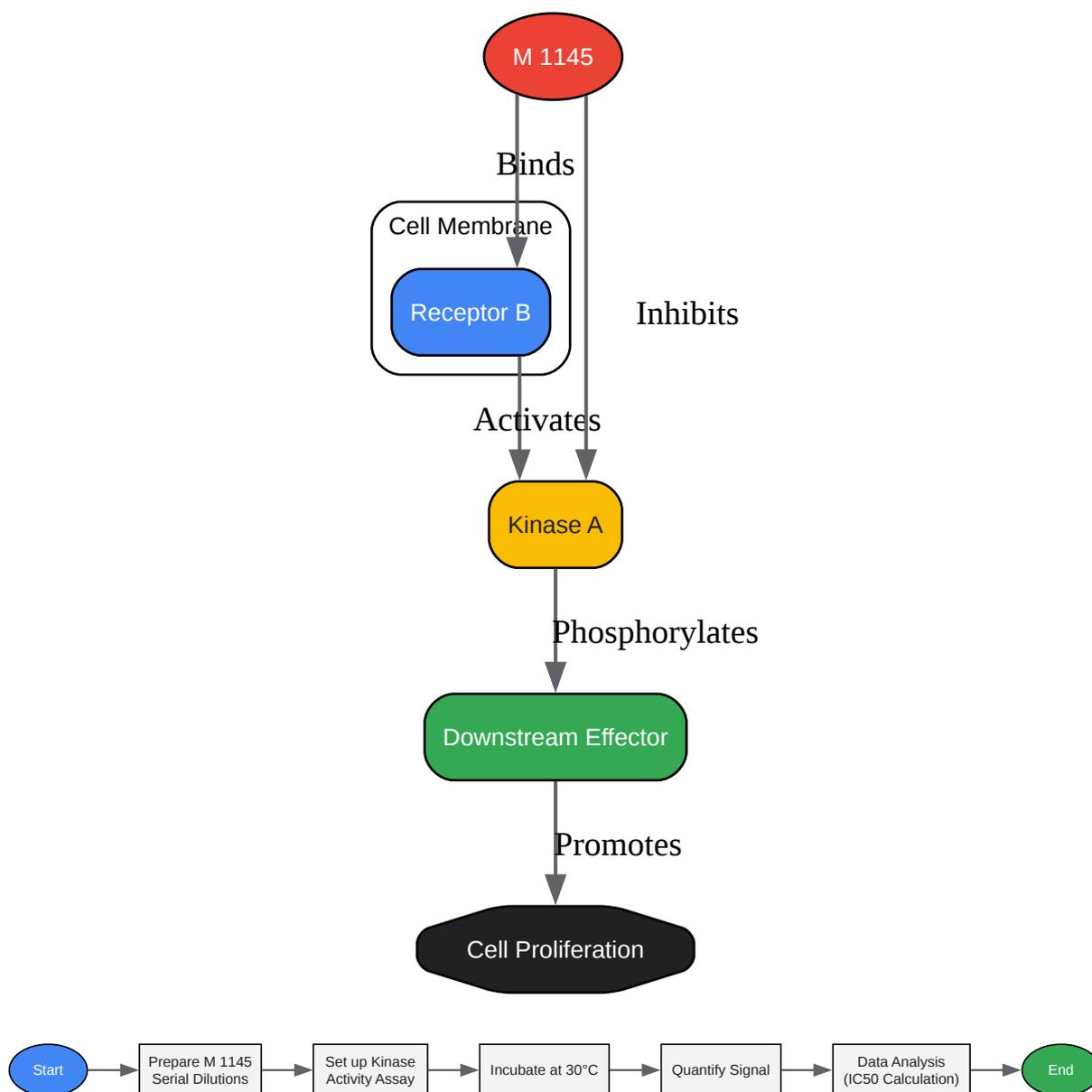
Objective: To determine the half-maximal effective concentration (EC50) of **M 1145** on the proliferation of a specific cell line.

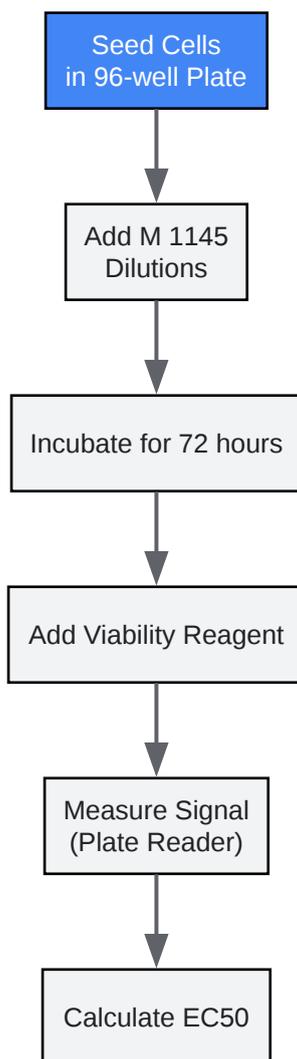
Methodology:

- Cells are seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.
- **M 1145** is serially diluted in the cell culture medium and added to the wells. A vehicle control (e.g., medium with 0.1% DMSO) is included.
- The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Cell viability is assessed using a metabolic assay, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue®) or an ATP-based luminescence assay (e.g., CellTiter-Glo®).
- The signal is measured using a plate reader.
- Data is normalized to the vehicle control, and the EC50 value is determined using a non-linear regression analysis.

Visualizations

Signaling Pathways





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- To cite this document: BenchChem. [In Vitro Characterization of M 1145: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b561582#m-1145-in-vitro-characterization\]](https://www.benchchem.com/product/b561582#m-1145-in-vitro-characterization)

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